2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
Phenylboronic acids and their derivatives are commonly used in organic synthesis . They are mild Lewis acids which are generally stable and easy to handle . The molecule of phenethyl alcohol, a related compound, consists of a phenethyl group (C6H5CH2CH2-) attached to a hydroxyl group (-OH) .
Synthesis Analysis
Phenylboronic acid is prepared commercially via two routes. Most common is the Friedel-Crafts reaction between benzene and ethylene oxide in the presence of aluminium trichloride . Another method involves the reaction between phenylmagnesium bromide and ethylene oxide .Chemical Reactions Analysis
Phenylboronic acids can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions, Chan-Lam coupling, and conjugate addition . The specific reactions that “2-(2-((2-Ethylphenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” undergoes would depend on its specific structure and the conditions under which it is reacted.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other substances. Phenethyl alcohol, a related compound, is a colourless liquid with a pleasant floral odor . It is slightly soluble in water, but miscible with most organic solvents .Scientific Research Applications
Crystal Structure Analysis
One study focused on the crystal structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, revealing its orthorhombic structure and the presence of a tetracoordinated boron atom, indicating its potential for detailed structural analysis and application in materials science (Seeger & Heller, 1985).
Synthesis of Boronic Acid Derivatives
Research on the synthesis of boronic acid derivatives, including mercapto- and piperazino-methyl-phenylboronic acid derivatives, has shown their inhibitory activity against serine proteases, suggesting applications in biochemical research and potential therapeutic uses (Spencer et al., 2002).
Asymmetric Aldol Reactions
The use of chiral precursors like (4R-trans)-2-(1-methyl-ethenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid, bis-ethyl ester, in asymmetric aldol reactions to produce optically active compounds showcases the compound's role in facilitating selective synthesis, crucial for pharmaceutical research (Boldrini et al., 1987).
Enhanced Brightness Emission-Tuned Nanoparticles
A study on the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, including the use of related borolane compounds, points towards applications in nanotechnology and materials science for developing new types of fluorescent materials (Fischer, Baier, & Mecking, 2013).
Novel Pyrene-Based Functional Materials
The design and synthesis of a new 4-substituted pyrene derivative for H2O2 detection in living cells highlight the compound's potential in biomedical research and diagnostics, illustrating how chemical modifications can lead to functional materials with specific applications (Nie et al., 2020).
Safety and Hazards
Future Directions
The future directions for research on a compound would depend on its potential applications. Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, innovative synthetic methods and applications could be a focus of future research.
Properties
IUPAC Name |
2-[2-[(2-ethylphenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BO3/c1-6-16-11-8-10-14-19(16)23-15-17-12-7-9-13-18(17)22-24-20(2,3)21(4,5)25-22/h7-14H,6,15H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXKCWJSGXSQFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2COC3=CC=CC=C3CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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